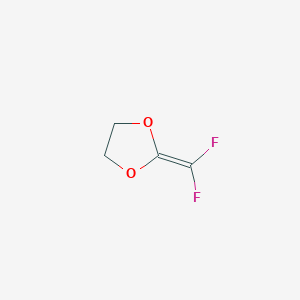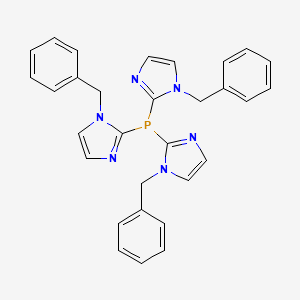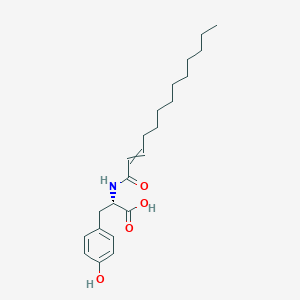
N-Tridec-2-enoyl-L-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Tridec-2-enoyl-L-tyrosine: is a compound with the molecular formula C22H33NO4 It is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Tridec-2-enoyl-L-tyrosine typically involves the acylation of L-tyrosine with tridec-2-enoyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to 40°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes:
Raw Material Preparation: L-tyrosine and tridec-2-enoyl chloride are prepared in large quantities.
Reaction: The acylation reaction is carried out in large reactors with efficient mixing and temperature control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
化学反应分析
Types of Reactions
N-Tridec-2-enoyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the double bond in the tridec-2-enoyl group to a single bond.
Substitution: The hydroxyl group in the tyrosine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted tyrosine derivatives.
科学研究应用
N-Tridec-2-enoyl-L-tyrosine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein modification and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Used in the development of novel materials and as a precursor in the synthesis of bioactive compounds.
作用机制
The mechanism of action of N-Tridec-2-enoyl-L-tyrosine involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as tyrosinase and other oxidases.
Pathways: The compound can inhibit or modify the activity of these enzymes, leading to changes in metabolic pathways and cellular functions.
相似化合物的比较
Similar Compounds
N-Acetyl-L-tyrosine: A derivative of L-tyrosine with an acetyl group.
N-Benzoyl-L-tyrosine: A derivative with a benzoyl group.
N-Myristoyl-L-tyrosine: A derivative with a myristoyl group.
Uniqueness
N-Tridec-2-enoyl-L-tyrosine is unique due to the presence of the tridec-2-enoyl group, which imparts distinct chemical properties and potential biological activities. Its long aliphatic chain and unsaturation make it different from other tyrosine derivatives, providing unique opportunities for research and application.
属性
CAS 编号 |
825637-85-2 |
|---|---|
分子式 |
C22H33NO4 |
分子量 |
375.5 g/mol |
IUPAC 名称 |
(2S)-3-(4-hydroxyphenyl)-2-(tridec-2-enoylamino)propanoic acid |
InChI |
InChI=1S/C22H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-21(25)23-20(22(26)27)17-18-13-15-19(24)16-14-18/h11-16,20,24H,2-10,17H2,1H3,(H,23,25)(H,26,27)/t20-/m0/s1 |
InChI 键 |
MELQFLDONLEJGZ-FQEVSTJZSA-N |
手性 SMILES |
CCCCCCCCCCC=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
规范 SMILES |
CCCCCCCCCCC=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


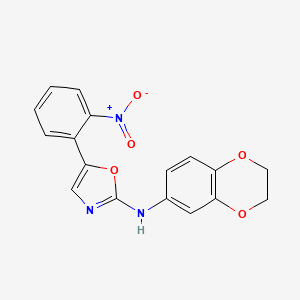
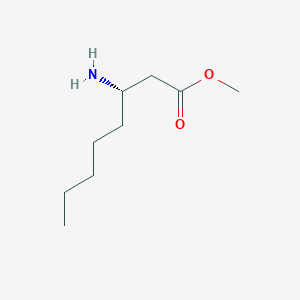
![N-[2-(2-Ethylpiperidin-1-yl)ethyl]-3,3-diphenylpropan-1-amine](/img/structure/B14220051.png)
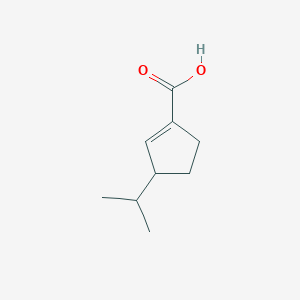
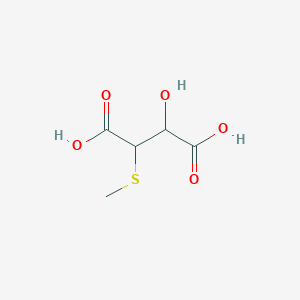
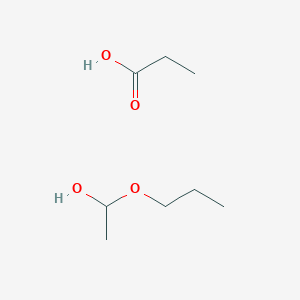
![15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate](/img/structure/B14220070.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[4-(trifluoromethyl)phenyl]-](/img/structure/B14220077.png)
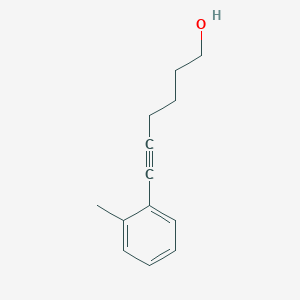
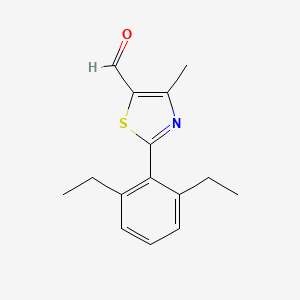
![Phenol, 3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14220098.png)
![1-[3-(2-Chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethan-1-one](/img/structure/B14220100.png)
